

Tenovin-2 solubility in DMSO and cell culture media

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Compound of Interest

Compound Name: Tenovin-2

Cat. No.: B2514436

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Application Notes and Protocols for Tenovin-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and use of **Tenovin-2** in cell-based assays. While specific quantitative solubility data for **Tenovin-2** is not publicly available, this document offers guidance based on the known properties of its analogs, Tenovin-1 and Tenovin-6, along with general protocols for handling similar research compounds.

Physicochemical Properties and Solubility

Tenovin-2 is a derivative of the Tenovin series of small molecules, which are known as inhibitors of the sirtuin deacetylases, SIRT1 and SIRT2, and activators of the tumor suppressor protein p53.^{[1][2]} Accurate solubility is critical for consistent and reproducible results in in vitro experiments.

Data Presentation: Physicochemical Properties of Tenovins

The following table summarizes the known properties of **Tenovin-2** and its well-characterized analogs, Tenovin-1 and Tenovin-6. The solubility data for the analogs in DMSO can be used to estimate the solubility of **Tenovin-2**. Given its structural similarity, **Tenovin-2** is expected to be readily soluble in DMSO.

Property	Tenovin-2	Tenovin-1	Tenovin-6 (More water-soluble analog)[3][4]
CAS Number	666211-30-9[5]	380315-80-0	1011557-82-6
Molecular Formula	C ₂₂ H ₂₇ N ₃ O ₂ S	C ₂₀ H ₂₃ N ₃ O ₂ S	C ₂₅ H ₃₄ N ₄ O ₂ S
Molecular Weight	397.54 g/mol	369.48 g/mol	454.63 g/mol
Physical Format	Powder	Crystalline solid	Yellow solid
Purity	≥98%	≥98%	≥98%
Solubility in DMSO	Data not publicly available.	≥15 mg/mL (with gentle warming) 250 mg/mL (ultrasonicated)	98 mg/mL
Storage (Powder)	2 years at -20°C	3 years at -20°C	3 years at -20°C
Storage (in DMSO)	2 weeks at 4°C 6 months at -80°C	1 month at -20°C 1 year at -80°C	1 month at -20°C 1 year at -80°C

Note on Solubility in Cell Culture Media: Tenovins, like many small molecule inhibitors, exhibit poor solubility in aqueous solutions, including cell culture media. Direct dissolution in media is not recommended. A concentrated stock solution in DMSO should be prepared first and then diluted to the final working concentration in the cell culture medium immediately before use. The final concentration of DMSO in the cell culture should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

2.1. Preparation of **Tenovin-2** Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Tenovin-2** in DMSO.

Materials:

- **Tenovin-2** powder (MW: 397.54 g/mol)

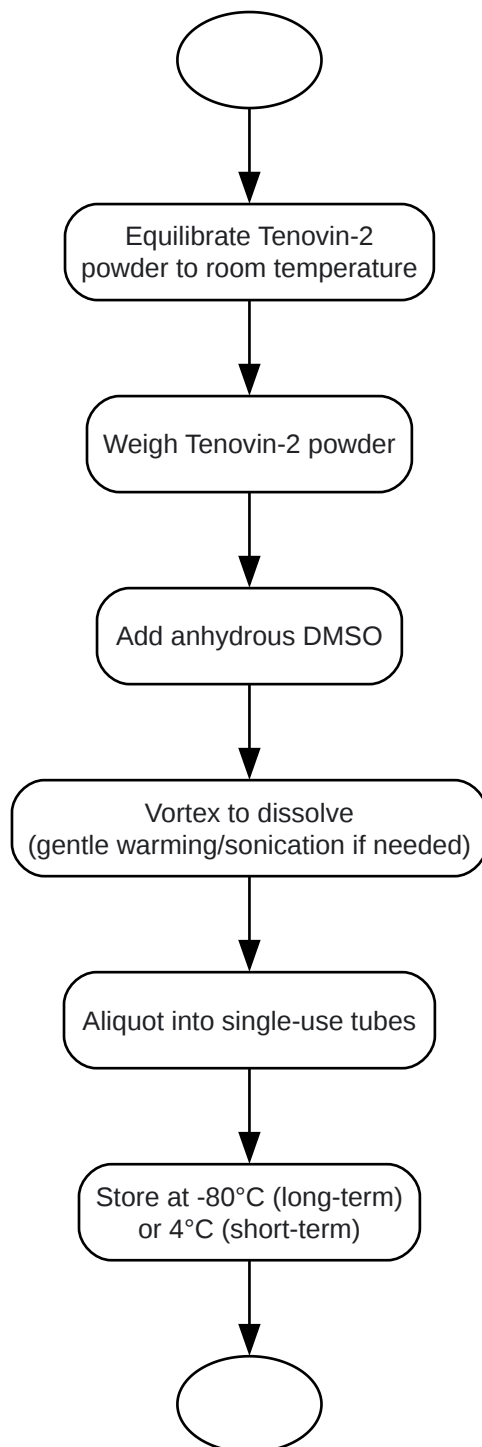
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Equilibration: Allow the vial of **Tenovin-2** powder to equilibrate to room temperature before opening to prevent condensation of moisture.
- Weighing: Weigh out the desired amount of **Tenovin-2** powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For a 10 mM stock solution, you will need 3.9754 mg of **Tenovin-2** per 1 mL of DMSO.
 - Calculation: $(10 \text{ mmol/L}) * (1 \text{ L} / 1000 \text{ mL}) * (397.54 \text{ g/mol}) * (1000 \text{ mg/g}) = 3.9754 \text{ mg/mL}$
- Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed **Tenovin-2** powder.
- Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may be used to aid dissolution, similar to the protocol for Tenovin-1.
- Sterilization (Optional): If necessary, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with organic solvents.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks).

Workflow for Preparing **Tenovin-2** Stock Solution

Workflow for Tenovin-2 Stock Solution Preparation



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Caption: A flowchart illustrating the steps for preparing a **Tenovin-2** stock solution in DMSO.

2.2. Preparation of Working Solutions in Cell Culture Media

This protocol describes the dilution of the DMSO stock solution into cell culture media for treating cells.

Materials:

- 10 mM **Tenovin-2** stock solution in DMSO
- Pre-warmed complete cell culture medium
- Sterile tubes for dilution
- Pipettes and sterile filter tips

Procedure:

- Thawing: Thaw an aliquot of the 10 mM **Tenovin-2** stock solution at room temperature.
- Serial Dilution (Recommended): To avoid precipitation, it is recommended to perform serial dilutions of the concentrated DMSO stock in complete cell culture medium.
- Final Dilution: Directly add the required volume of the stock solution (or an intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. Mix immediately by gentle pipetting or swirling.
 - Example for 10 μ M working solution: Add 1 μ L of the 10 mM stock solution to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.
- Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium.
- Immediate Use: Use the freshly prepared working solution immediately to treat cells. Do not store **Tenovin-2** diluted in aqueous media.

2.3. Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of **Tenovin-2** on cell viability.

Materials:

- Cells of interest
- 96-well cell culture plates
- Complete cell culture medium
- **Tenovin-2** working solutions
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Plate reader

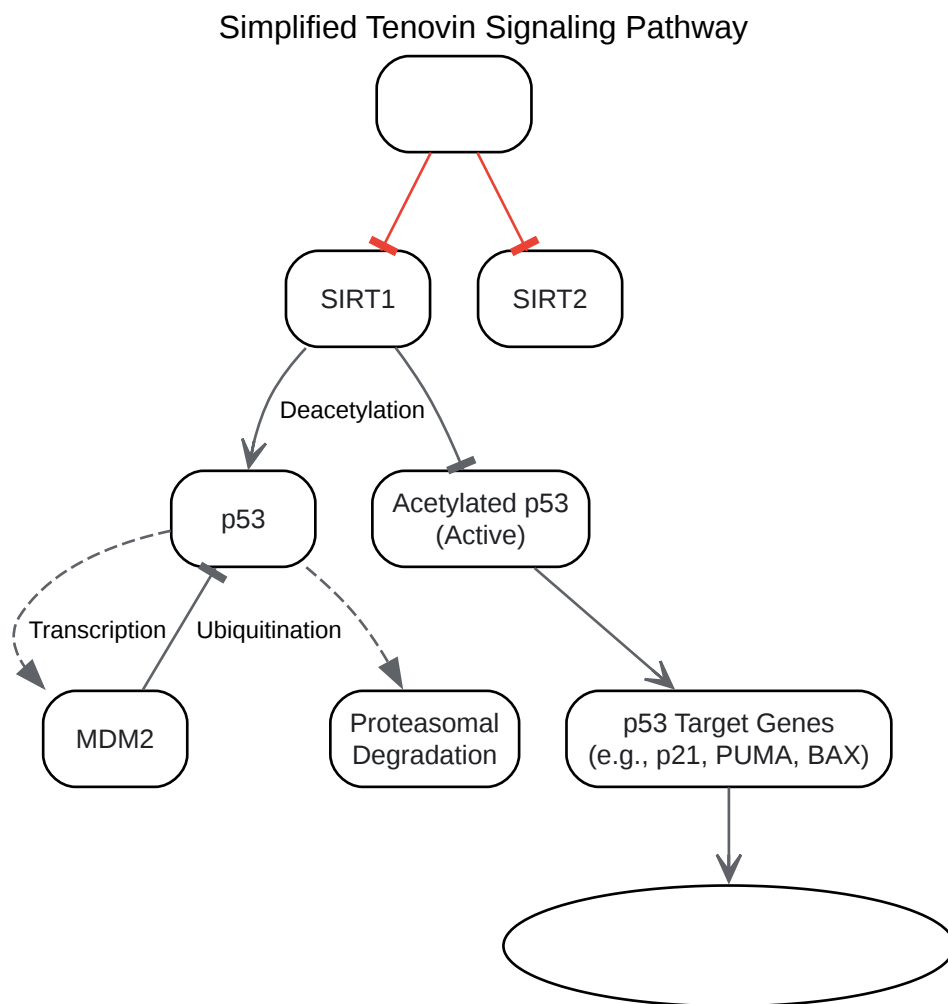
Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- **Treatment:** Remove the old medium and add fresh medium containing various concentrations of **Tenovin-2** (e.g., 0.1, 1, 5, 10, 20 μ M) and a DMSO vehicle control.
- **Incubation:** Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
- **Solubilization:** Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mechanism of Action: Tenovin Signaling Pathway

Tenovins activate p53 by inhibiting the NAD⁺-dependent deacetylase activity of SIRT1 and SIRT2. SIRT1 deacetylates p53 at lysine 382, leading to its ubiquitination and subsequent proteasomal degradation. By inhibiting SIRT1, Tenovins promote the acetylation and stabilization of p53, resulting in the transcriptional activation of p53 target genes involved in cell cycle arrest, apoptosis, and senescence. Inhibition of SIRT2 by Tenovins leads to the hyperacetylation of other substrates, such as α -tubulin.

Signaling Pathway of Tenovin Action



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Caption: The signaling pathway of **Tenovin-2**, which inhibits SIRT1/SIRT2, leading to p53 activation.

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